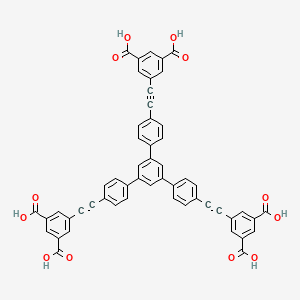
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene is a complex organic compound with the molecular formula C54H30O12 and a molecular weight of 870.81 g/mol . This compound is characterized by its unique structure, which includes three phenyl rings connected by a central benzene ring, each substituted with ethynyl groups and carboxyphenyl groups . It is commonly used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene can be synthesized through a multi-step process involving the coupling of aromatic compounds. One common method involves the copper-catalyzed Ullmann coupling reaction of aromatic amines with aromatic aryl iodides . The reaction conditions typically include the use of copper catalysts, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Ullmann coupling reactions with optimized reaction conditions to maximize yield and purity . The compound is often produced in high purity (95%+) and packaged in various quantities for research and industrial applications .
化学反应分析
Types of Reactions
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The ethynyl and carboxyphenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene involves its ability to interact with various molecular targets and pathways. The compound’s ethynyl and carboxyphenyl groups can form strong interactions with metal ions, facilitating the formation of MOFs and COFs . These frameworks can then be used to capture and store gases, catalyze chemical reactions, or deliver drugs to specific sites within the body .
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but lacks the ethynyl groups, making it less versatile in forming extended frameworks.
1,3,5-Tris(4-(dihydroxyboryl)phenyl)benzene: Contains boronic acid groups instead of carboxyphenyl groups, used in different types of chemical reactions and applications.
1,3,5-Tris(4-(phenylethynyl)phenyl)benzene: Similar structure but without carboxyl groups, used in polymer chemistry.
Uniqueness
1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene is unique due to its combination of ethynyl and carboxyphenyl groups, which provide multiple sites for chemical modification and interaction with metal ions . This makes it particularly valuable in the synthesis of MOFs and COFs, where these interactions are crucial for forming stable and functional frameworks .
属性
IUPAC Name |
5-[2-[4-[3,5-bis[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H30O12/c55-49(56)43-19-34(20-44(28-43)50(57)58)4-1-31-7-13-37(14-8-31)40-25-41(38-15-9-32(10-16-38)2-5-35-21-45(51(59)60)29-46(22-35)52(61)62)27-42(26-40)39-17-11-33(12-18-39)3-6-36-23-47(53(63)64)30-48(24-36)54(65)66/h7-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBWLZYGYVLPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CC=C(C=C6)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H30O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
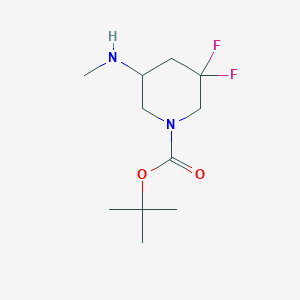
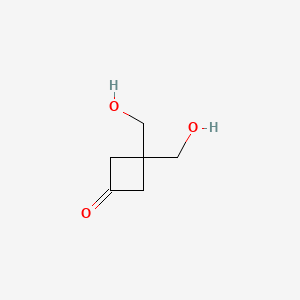
![5-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B8226382.png)
![6-Fluoro-2'-methoxy-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B8226389.png)
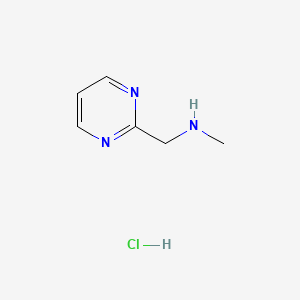

![(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8226407.png)
![8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B8226413.png)
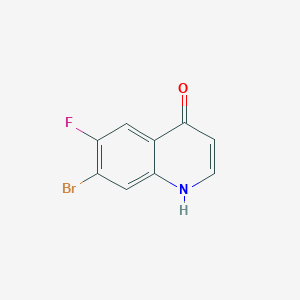
![Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8226421.png)
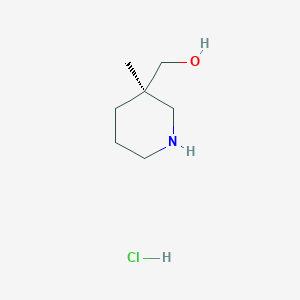
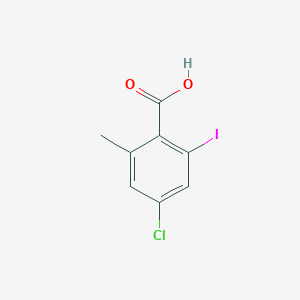
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B8226451.png)

